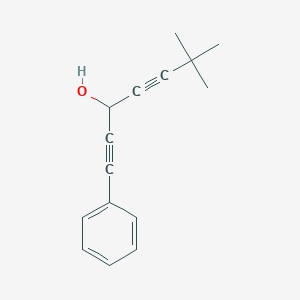

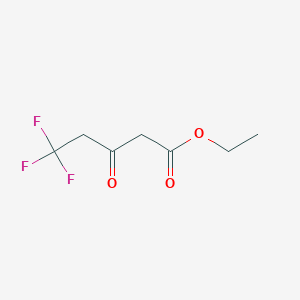

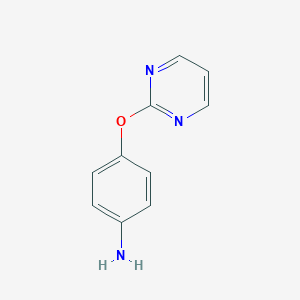

![molecular formula C20H11N3O4 B168532 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 153998-00-6](/img/structure/B168532.png)

12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as indolocarbazoles . Indolocarbazoles are polycyclic aromatic compounds containing an indole fused to a carbazole . The most frequently isolated indolocarbazoles are Indolo(2,3-a)carbazoles; the most common subgroup of the Indolo(2,3-a)carbazoles are the Indolo(2,3-a)pyrrole(3,4-c)carbazoles .

Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in various studies . For instance, the substitution position had a significant influence on the reaction yield: C6-substituted indoles generated the corresponding products in higher yields than the C5 substituted substrates .Molecular Structure Analysis

Indolocarbazoles include in their structure a planar ring system consisting of indole and carbazole elements . The subclass of derivatives of 11,12-dihydroindolo[2,3-a]carbazole is the most common, biologically significant, and studied in detail .Chemical Reactions Analysis

The production of indolocarbazoles with fluorine atoms in the flat ring is possible by adding 7-fluorotryptophan to the culture . Under natural conditions in the Saccharothrix aerocolonigenes culture, the flat fluoroindolocarbazole is formed containing an indolo[2,3-a]carbazole aromatic fragment based on two .Physical And Chemical Properties Analysis

The molecular formula of the compound is CHNO, with an average mass of 327.336 Da and a monoisotopic mass of 327.100769 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Synthesis for Anticancer Agents : Derivatives of 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, such as NB-506, have been synthesized for their potent inhibitory effects on topoisomerase 1, making them significant as anticancer agents (Ohkubo et al., 1997).

DNA Binding and Topoisomerase Inhibition : The compound enhances DNA cleavage catalyzed by topoisomerase I, indicating its potential as a topoisomerase I poison, acting selectively on tumor cell lines accumulating the compound (Yoshinari et al., 1995).

Antitumor Activities in Mice : Studies have demonstrated significant antitumor activities in mice, especially against solid tumors, suggesting its potential as an anticancer drug in humans (Arakawa et al., 1995).

Pharmacokinetics and Metabolism

In Vivo Metabolism Studies : Investigations into the pharmacokinetics of derivatives such as NB-506 in rats and dogs have been conducted, providing insights into its distribution in tissues and potential as a treatment for cancer (Takenaga et al., 1999).

Structure-Activity Relationship in Metabolism : Studies focusing on the structure-activity relationship in the O-glucuronidation of indolocarbazole analogs, including NB-506, have been conducted to understand its metabolic pathways and implications for drug design (Takenaga et al., 2002).

DNA Interaction and Cytotoxicity

DNA Binding and Cytotoxicity Studies : Research on the DNA interaction and topoisomerase II inhibition properties of related derivatives has been conducted, revealing their potential as DNA-targeted antitumor agents (Joseph et al., 2001).

Cytotoxic Activities on Tumor Cells : Studies have been done on derivatives like N6-dipeptide derivatives of N12-ribosyl-indolo[2,3-a]carbazole, showing their ability to inhibit the growth of human ovarian carcinoma cells, indicating their cytotoxic activities (Goryunova et al., 2014).

Miscellaneous Applications

Synthetic Methods and Chemical Analysis : Innovative synthetic methods for producing indolocarbazole compounds have been developed, expanding the potential applications in various fields of chemical research (Zhang et al., 2020).

Photophysical Property Studies : Theoretical studies on the photophysical properties of bisindolylmaleimide derivatives, closely related to indolocarbazoles, have been conducted to understand their molecular behavior in different states (Saita et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Indolocarbazoles are under current study due to their potential as anti-cancer as well as antimicrobial drugs and the prospective number of derivatives and uses found from the basic backbone alone . Particular attention is paid to indolo[2,3-a]-carbazoles that have reached clinical trials or are already in use for the treatment of malignant neoplasms .

Eigenschaften

IUPAC Name |

7,19-dihydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O4/c24-7-1-3-11-9(5-7)13-15-16(20(27)23-19(15)26)14-10-6-8(25)2-4-12(10)22-18(14)17(13)21-11/h1-6,21-22,24-25H,(H,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGHWJWAKDGWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C4C(=C5C6=C(C=CC(=C6)O)NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420511 | |

| Record name | 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

CAS RN |

153998-00-6 | |

| Record name | 12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

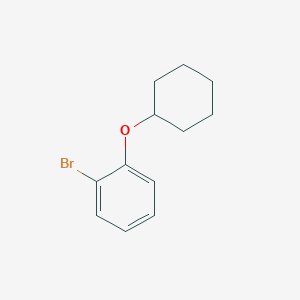

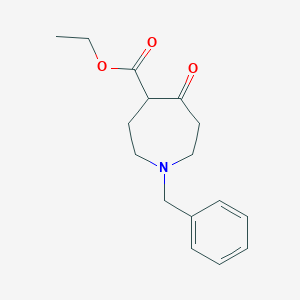

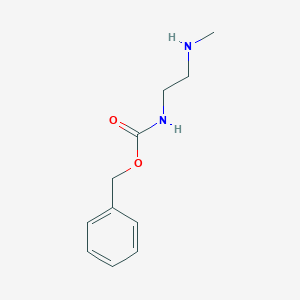

![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

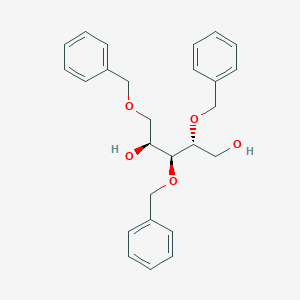

![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)

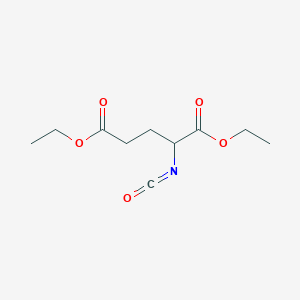

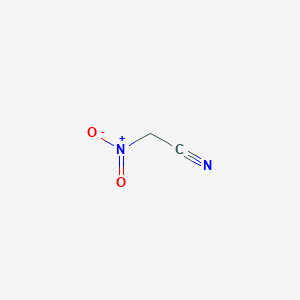

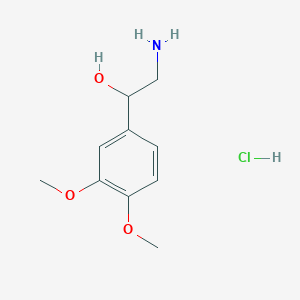

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)